2-cyano-N-(4-ethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)15-6-4-3-5-13(15)11-16/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQRDUSCAIYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethylphenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-ethylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 2-cyano-N-(4-ethylphenyl)benzenesulfonamide is being explored as a potential lead compound for developing new therapeutics, particularly in treating diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity.
2. Biological Activity
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, which is crucial for developing treatments for various conditions. For instance, it has shown potential in inhibiting carbonic anhydrase, which plays a role in glaucoma treatment.
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial activity against various pathogens, potentially making it useful in treating infections.
3. Anti-inflammatory Effects
- The compound has been studied for its ability to modulate inflammatory responses. It may inhibit phosphodiesterase enzymes, which could lead to therapeutic applications in chronic inflammatory diseases like asthma or rheumatoid arthritis.
Antileishmanial Activity
A study focused on diarylsulfonamide derivatives found that compounds structurally related to this compound exhibited significant antileishmanial activity against Leishmania infantum amastigotes. This highlights the potential of this class of compounds in developing treatments for visceral leishmaniasis.
Enzyme Inhibition Studies
Research investigating the enzyme inhibition properties of this compound has revealed its potential effectiveness against key enzymes involved in metabolic pathways. For example, studies have shown that modifications to the aromatic ring can significantly alter inhibitory potency against target enzymes, guiding the design of more effective derivatives.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Pyrazole-Sulfonamide Hybrids (Anticancer Agents)
- Compound 1: 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide Key Features: Combines a cyanoacetamide moiety with a sulfonamide group. Reacts with hydrazines to form pyrazole derivatives (e.g., compounds 2–8), which exhibit anticancer activity against colon cancer . Comparison: Unlike the target compound, this derivative includes a pyridine ring and acetamide group, enhancing hydrogen-bonding interactions critical for anticancer activity.
PPARγ Ligands (Antidiabetic Agents)
- Compounds 6–32: N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives Key Features: Feature a pyridyl sulfonamide scaffold with a 4-phenyl piperazine moiety. Reported Gold scores (docking affinity for PPARγ) range from 78.09 to 87.26, with hydrogen-bonding scores of 6.11–7.42 . Comparison: The target compound lacks the quinoline and piperazine groups, which are critical for PPARγ binding in these derivatives.
Carbonic Anhydrase Inhibitors
- Benzenesulfonamide-Containing Compounds: Key Features: Benzenesulfonamide is a known pharmacophore for carbonic anhydrase inhibition. Compounds with this group exhibit high binding affinity, as demonstrated in DEL studies . Comparison: The cyano and 4-ethylphenyl substituents in the target compound may modulate selectivity or potency compared to simpler benzenesulfonamides.
Functional Analogues in Materials Science
Acrylamide Derivatives (Corrosion Inhibitors)
- ACR-2: 2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
- ACR-3: 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide Key Data:
- Inhibition efficiency in nitric acid: 84.5% (ACR-2) and 86.1% (ACR-3) at 20×10⁻⁵ M .
- Adsorption follows the Langmuir isotherm, indicating monolayer coverage on copper surfaces.
Cyanoacetamide Derivatives (Antidiabetic Agents)
- A1: 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide
- A2: N-(4-chlorophenyl)-2-cyanoacetamide Key Features: Synthesized via ethanol/piperidine-mediated reactions and evaluated for α-amylase/α-glucosidase inhibition .
Key Data Table: Comparative Analysis
Biological Activity
2-Cyano-N-(4-ethylphenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H14N2O2S
CAS Number: 1019377-78-6
Molecular Weight: 250.33 g/mol
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate various biochemical pathways. The sulfonamide moiety can form hydrogen bonds with active sites on target proteins, leading to altered enzyme activity. This interaction can result in:
- Enzyme Inhibition: Potential inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases.
- Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells, promoting apoptosis or necrosis.
- Antimicrobial Activity: The compound may exhibit antimicrobial properties, similar to other sulfonamides.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance, pyrazole-sulfonamide hybrids have shown promising results against colon cancer cell lines (HCT-116, HT-29, SW-620) with IC50 values indicating significant cytotoxicity. The mechanisms involved include apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Apoptosis |
| Pyrazole-sulfonamide hybrid | HCT-116 | 45.88 | Apoptosis |
| Pyrazole-sulfonamide hybrid | SW-620 | 16.57 | Necrosis |
Antimicrobial Activity
Sulfonamides have historically been associated with antimicrobial properties. Research indicates that compounds similar to this compound may exhibit activity against various bacterial strains through inhibition of bacterial folate synthesis pathways .
Research Findings
- In Vitro Studies: Various studies have confirmed the compound's ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Molecular Docking Studies: Computational models suggest that this compound binds effectively to the active sites of target enzymes like carbonic anhydrases, indicating a strong potential for drug development .
- Comparative Analysis: In comparison to other sulfonamide derivatives, this compound shows unique interactions due to the presence of the cyano group, enhancing its biological activity .
Q & A
Q. What protocols ensure reproducibility in crystallographic data collection and refinement?
- Methodology : Standardize data collection (Mo/Kα radiation, ω-scans) and refine with SHELXL using constraints for disordered moieties. Validate with R-factor convergence (R₁ < 0.05) and check for twinning/mosaicity using CrysAlisPro . Deposit CIF files in repositories (e.g., Cambridge Structural Database) for peer verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
